molecular formula C7H6BrF2N B8774838 4-Bromo-3,5-difluorobenzylamine

4-Bromo-3,5-difluorobenzylamine

Cat. No.: B8774838
M. Wt: 222.03 g/mol
InChI Key: VUTUGDNCKRGHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-difluorobenzylamine is a useful research compound. Its molecular formula is C7H6BrF2N and its molecular weight is 222.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

(4-bromo-3,5-difluorophenyl)methanamine

InChI

InChI=1S/C7H6BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H,3,11H2

InChI Key

VUTUGDNCKRGHCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of the crude azide (70 mg, 0.28 mmol) in THF (4 mL) were added polymer-supported Ph3P (3.0 eq.) and water (1 mL). The reaction mixture was stirred at 55° C. until completion of the reaction, cooled down to rt and filtered. The filtrate was partitioned between EA and aq. sat. NaHCO3 and the layers separated. The aq. layer was extracted with EA and the combined org. extracts dried over MgSO4, filtered and concentrated under reduced pressure to give the title compound as a yellow oil. LC-MS-conditions 07: tR=0.37 min; [M+CH3CN+H]+=263.15.
Name
azide
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.